molecular formula C12H17O4P B12515699 Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate CAS No. 724705-90-2

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate

Cat. No.: B12515699
CAS No.: 724705-90-2
M. Wt: 256.23 g/mol
InChI Key: WDIRVNODFRWWTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate is a specialized α-oxophosphonate compound that serves as a valuable synthetic intermediate in modern organic and medicinal chemistry research. Its molecular structure, featuring both a phosphonate ester group and an aromatic ketone system, provides multiple reactive sites for diverse chemical transformations, making it a versatile building block for the construction of more complex molecules. This compound is of significant interest in pharmaceutical research and development, particularly for the synthesis of novel bioactive molecules. α-Oxophosphonates like this one are key precursors in the development of enzyme inhibitors, as the phosphonate group can effectively mimic the transition state of natural phosphate esters in biological processes . The stable carbon-phosphorus (C-P) bond inherent to phosphonates confers notable resistance to both chemical hydrolysis and enzymatic degradation, enhancing the metabolic stability of resulting compounds . Research into similar α-oxophosphonate derivatives has demonstrated their potential in creating molecules with various biological activities, including antiviral, antibacterial, and antineoplastic effects . The synthetic utility of this compound is substantially enhanced by the ketone and phosphonate functional groups, which allow researchers to employ methodologies such as the Horner-Wadsworth-Emmons reaction for carbon-carbon bond formation . Furthermore, the compound can participate in Pudovik-type addition reactions or serve as a precursor for the development of bisphosphonate derivatives, which have established importance in bone-targeting therapies . The 2,5-dimethylphenyl substituent contributes distinctive steric and electronic properties that can influence both the reactivity of the compound and the biological activity of any resulting derivatives, making it particularly valuable for structure-activity relationship (SAR) studies in drug discovery programs. Attention: This product is for research use only. It is not intended for human or veterinary use or for application in diagnostic procedures. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

724705-90-2

Molecular Formula

C12H17O4P

Molecular Weight

256.23 g/mol

IUPAC Name

2-dimethoxyphosphoryl-1-(2,5-dimethylphenyl)ethanone

InChI

InChI=1S/C12H17O4P/c1-9-5-6-10(2)11(7-9)12(13)8-17(14,15-3)16-4/h5-7H,8H2,1-4H3

InChI Key

WDIRVNODFRWWTQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)C(=O)CP(=O)(OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate typically involves the reaction of 2,5-dimethylphenylacetyl chloride with dimethyl phosphite. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the formation of the phosphonate ester bond.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and crystallization to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acid derivatives.

    Reduction: Reduction reactions can convert the phosphonate group to a phosphine oxide.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the phosphonate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines and alcohols are often employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield phosphonic acids, while reduction can produce phosphine oxides.

Scientific Research Applications

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate involves its interaction with molecular targets such as enzymes and receptors. The phosphonate group can mimic phosphate esters, allowing the compound to inhibit or modulate the activity of enzymes that utilize phosphate substrates. This interaction can affect various biochemical pathways and cellular processes.

Comparison with Similar Compounds

Key Observations :

  • For example, methoxy-substituted analogs (e.g., compound 15 in ) exhibit distinct $ ^1H $ NMR shifts (δ 7.62 ppm for aromatic protons) compared to methyl-substituted derivatives .
  • Electron-withdrawing groups (chlorine) reduce aromatic ring reactivity, as seen in compound 4r (), which requires harsher reaction conditions for synthesis.

Variations in Phosphonate Ester Groups

The nature of the ester groups (methyl vs. ethyl) significantly impacts physical properties and reactivity:

Compound Name Ester Groups Molecular Formula Boiling Point/Stability Notes
This compound Dimethyl C₁₂H₁₇O₄P Likely higher volatility due to smaller ester groups
Diethyl (2-(3,4,5-trimethoxyphenyl)-2-oxoethyl)phosphonate Diethyl C₁₅H₂₃O₇P Increased lipophilicity; viscous oil (80% yield)
2,2,2-Trifluoroethyl methyl 2-oxoalkylphosphonates Trifluoroethyl/methyl Varies Enhanced stability against hydrolysis due to electron-withdrawing CF₃ groups

Key Observations :

  • Dimethyl esters (e.g., target compound) are generally more volatile and less lipophilic than diethyl analogs, affecting their solubility in organic solvents.
  • Trifluoroethyl esters () exhibit superior hydrolytic stability, making them suitable for applications requiring prolonged shelf life.

Alkyl vs. Aromatic Ketone Derivatives

Comparisons with non-aromatic α-ketophosphonates highlight the role of the aryl group:

Compound Name Ketone Structure Molecular Formula Applications/Reactivity
Dimethyl (2-Oxoheptyl)phosphonate Aliphatic (heptyl chain) C₉H₁₉O₄P Pharmaceutical intermediate; higher solubility in non-polar solvents
Dimethyl (2-Oxopropyl)phosphonate Simple alkyl (propyl) C₅H₁₁O₄P Used in Horner-Wadsworth-Emmons reactions; lower steric hindrance

Key Observations :

  • Aromatic derivatives (target compound) exhibit UV absorption and π-π stacking interactions, useful in photochemical applications.
  • Aliphatic derivatives (e.g., 2-oxoheptyl) are more flexible and less sterically hindered, facilitating faster reaction kinetics in nucleophilic additions .

Key Observations :

  • Methoxy-substituted compounds () achieve high yields (85%) under copper catalysis, whereas chlorine-substituted analogs () require optimized conditions for comparable efficiency (75%).
  • The target compound’s synthesis may face challenges due to steric effects from 2,5-dimethyl groups, necessitating longer reaction times or elevated temperatures .

Biological Activity

Dimethyl [2-(2,5-dimethylphenyl)-2-oxoethyl]phosphonate is a phosphonate compound that has garnered attention due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article presents a comprehensive overview of its synthesis, biological activity, and relevant research findings.

1. Synthesis of this compound

The synthesis of this compound typically involves the Pudovik reaction, where dimethyl phosphite reacts with appropriate carbonyl compounds in the presence of a catalyst such as diethylamine. The reaction conditions can significantly influence the yield and purity of the product.

Table 1: Synthesis Conditions and Yields

Catalyst ConcentrationReaction TimeYield (%)
5% DEA8 hours62-87
40% DEA8 hours>90

2.1 Anticancer Properties

Recent studies have explored the cytostatic effects of various derivatives of dimethyl phosphonate compounds, including this compound. The biological activity was evaluated using the MTT assay on several cancer cell lines.

Key Findings:

  • Cytostatic Activity: The compound demonstrated moderate to high cytostatic effects on human cancer cell lines such as A431 (epidermoid carcinoma) and MDA-MB 231 (breast adenocarcinoma).
  • IC50 Values: The effective concentration at which 50% inhibition occurs varies among different derivatives and cell lines. For instance, one derivative showed an IC50 value of approximately 50 µM against MDA-MB 231 cells.

Table 2: Cytostatic Effects on Cancer Cell Lines

CompoundCell LineCytostasis (%) at 50 µM
2b A43149.9
5d MDA-MB 23148.9
5e-1 MDA-MB 23169.9
5e-1 Ebc-1 (lung carcinoma)72.4

The mechanism by which this compound exerts its anticancer effects may involve:

  • Inhibition of Enzymes: The compound has been shown to inhibit key enzymes involved in cancer cell proliferation.
  • Induction of Apoptosis: Studies suggest that certain derivatives can trigger apoptotic pathways in cancer cells.

Case Study: Inhibition of Cancer Cell Growth

A study involving the treatment of MDA-MB 231 cells with this compound revealed significant growth inhibition compared to untreated controls. The treated cells displayed morphological changes indicative of apoptosis.

Research Findings

Recent literature highlights that phosphonate derivatives exhibit a range of biological activities beyond anticancer effects, including:

  • Antimicrobial Activity: Certain derivatives have shown efficacy against bacterial strains.
  • Enzyme Inhibition: Compounds similar to this compound are being investigated for their potential to inhibit enzymes involved in metabolic pathways.

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